molecular formula C10H16N6 B13520517 4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine

4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine

Cat. No.: B13520517
M. Wt: 220.27 g/mol
InChI Key: YTFNDELAPUDNGT-UHFFFAOYSA-N
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Description

4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrazole ring, and an isobutyl group attached to the triazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with isobutyronitrile under acidic or basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be formed by reacting the triazole intermediate with hydrazine hydrate and a suitable aldehyde or ketone.

    Coupling of the Rings: The final step involves coupling the triazole and pyrazole rings through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole-pyrazole derivatives.

Scientific Research Applications

4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-3-amine
  • 4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-4-amine

Uniqueness

4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of both triazole and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H16N6

Molecular Weight

220.27 g/mol

IUPAC Name

4-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine

InChI

InChI=1S/C10H16N6/c1-6(2)4-8-13-10(16(3)15-8)7-5-12-14-9(7)11/h5-6H,4H2,1-3H3,(H3,11,12,14)

InChI Key

YTFNDELAPUDNGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=N1)C2=C(NN=C2)N)C

Origin of Product

United States

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